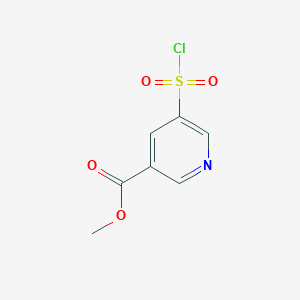![molecular formula C30H34N2O2 B2493728 5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one CAS No. 312517-94-5](/img/structure/B2493728.png)
5-(4-butoxyphenyl)-1-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole derivatives are a significant class of organic compounds with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Their diverse chemical properties allow for extensive research into novel synthetic routes, structural characterization, and the exploration of their physical and chemical behaviors.
Synthesis Analysis
Pyrrole derivatives are synthesized through various methods, including multicomponent reactions, condensation, and cycloaddition. For example, the novel multicomponent synthesis of pyrrolo derivatives from simple and readily available inputs illustrates the complexity and efficiency of modern synthetic routes (Janvier et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, crucial for understanding the compound's reactivity and properties. For instance, the structural characterization of Schiff base ligands derived from pyrrole demonstrates the utility of NMR and X-ray crystallography in elucidating complex molecular structures (Hayvalı et al., 2010).
Chemical Reactions and Properties
Pyrrole derivatives undergo a wide range of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, influenced by their aromaticity and electronic structure. These reactions are foundational for further chemical modifications and applications in synthesis. The reactivity of pyrrole derivatives towards different reagents and conditions highlights their versatility in organic synthesis (Bogza et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis Methods and Applications
Diastereoselective Synthesis
A novel three-step approach for the synthesis of functionalised 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, which could include derivatives similar to the compound of interest, has been developed. This method, described by Meninno et al. (2021), demonstrates the creation of compounds with three contiguous stereocenters, highlighting the potential for complex molecular design and synthesis (Meninno et al., 2021).
Multicomponent Synthesis
Janvier et al. (2002) discuss a multicomponent synthesis method that could potentially be applicable to the synthesis of compounds like the one . This method involves a novel scaffold-generating reaction, indicating a broad utility in the synthesis of complex organic compounds (Janvier et al., 2002).
Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds
Sroor (2019) describes the synthesis and characterization of new biologically active Pyrrolo[2,3-b]Pyridine scaffolds. Such scaffolds may offer insights into the synthesis and potential applications of related compounds (Sroor, 2019).
Potential Applications in Biological and Chemical Fields
Insecticidal Activity
Ito et al. (2003) synthesized derivatives of 5-spirocyclohexyl-3-(2,6-dimethylphenyl)-1,5-dihydro-2H-pyrrol-2-one and evaluated their insecticidal activity. This indicates potential applications of similar compounds in pest control and agriculture (Ito et al., 2003).
Antimicrobial Activity
Abdel-Gawad et al. (2003) explored the design, synthesis, and antimicrobial activity of pyrazolo[3,4-d]pyrimidines, which can provide a basis for understanding the biological activity of similar compounds (Abdel-Gawad et al., 2003).
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-4-(3,4-dimethylanilino)-1-(3,4-dimethylphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O2/c1-6-7-16-34-27-14-10-24(11-15-27)29-19-28(31-25-12-8-20(2)22(4)17-25)30(33)32(29)26-13-9-21(3)23(5)18-26/h8-15,17-19,29,31H,6-7,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENGFHRSFODCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC(=C(C=C3)C)C)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

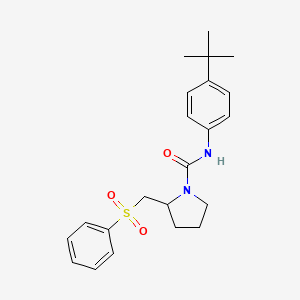

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
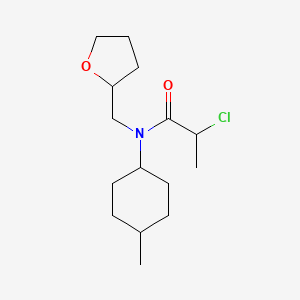
![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)
![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)
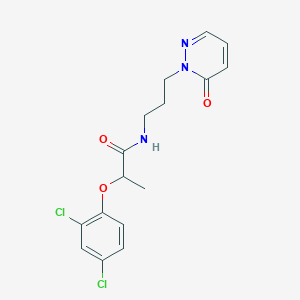

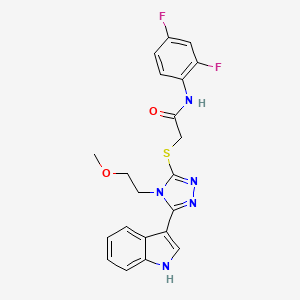
![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

